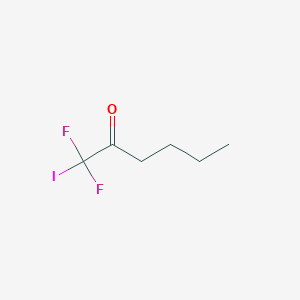
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C11H11Cl3O3. It is known for its unique structure, which includes a trichloromethyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with trichloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to a reduction reaction to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
®-4,4,4-trichloro-3-hydroxy-1-phenyl-1-butanone: This compound has a similar structure but lacks the methoxy group, which can result in different chemical and biological properties.
4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-2-butanone: This compound has a different substitution pattern, leading to variations in reactivity and applications. The uniqueness of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
188854-66-2 |
|---|---|
Molekularformel |
C11H11Cl3O3 |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
(3S)-4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5,10,16H,6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WYUYXDKHCDNZSU-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)C[C@@H](C(Cl)(Cl)Cl)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)

![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)


![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

